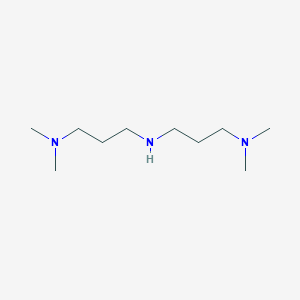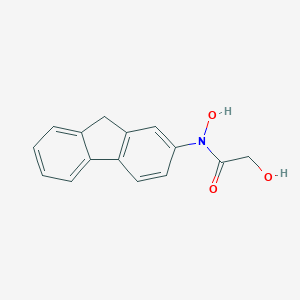
N-Hydroxy-2-glycolylaminofluorene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Hydroxy-2-glycolylaminofluorene (N-OH-2-GAAF) is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a derivative of 2-aminofluorene, which is a known mutagenic agent. N-OH-2-GAAF has been shown to possess mutagenic activity as well, and as a result, it has been used in various studies to investigate the mechanisms of mutagenesis.
Mecanismo De Acción
The mechanism of action of N-Hydroxy-2-glycolylaminofluorene involves the formation of DNA adducts. N-Hydroxy-2-glycolylaminofluorene is metabolized in the liver to form a reactive intermediate, which can then form covalent bonds with DNA. These adducts can cause mutations in the DNA sequence, leading to genetic instability and potential carcinogenesis.
Efectos Bioquímicos Y Fisiológicos
N-Hydroxy-2-glycolylaminofluorene has been shown to induce oxidative stress and DNA damage in cells. It has also been shown to inhibit DNA repair processes, leading to an accumulation of DNA damage. Additionally, N-Hydroxy-2-glycolylaminofluorene has been shown to induce apoptosis in cells, which can contribute to the development of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-Hydroxy-2-glycolylaminofluorene in lab experiments is its ability to induce mutations in a controlled manner. This allows researchers to study the effects of mutagens on DNA replication and repair. However, one limitation of using N-Hydroxy-2-glycolylaminofluorene is its potential toxicity. It can induce oxidative stress and DNA damage in cells, which can lead to cell death. As a result, caution must be taken when handling N-Hydroxy-2-glycolylaminofluorene.
Direcciones Futuras
There are several future directions for research involving N-Hydroxy-2-glycolylaminofluorene. One area of interest is the role of reactive oxygen species in mutagenesis. N-Hydroxy-2-glycolylaminofluorene has been shown to induce oxidative stress in cells, and further research is needed to understand the mechanisms behind this process. Additionally, research is needed to investigate the potential carcinogenic effects of N-Hydroxy-2-glycolylaminofluorene. Finally, there is a need for the development of new methods for synthesizing N-Hydroxy-2-glycolylaminofluorene that are more efficient and cost-effective.
Métodos De Síntesis
The synthesis of N-Hydroxy-2-glycolylaminofluorene involves the reaction of 2-aminofluorene with glyoxylic acid. The resulting product is then treated with hydroxylamine to yield N-Hydroxy-2-glycolylaminofluorene. This synthesis method has been well-established and has been used in numerous studies.
Aplicaciones Científicas De Investigación
N-Hydroxy-2-glycolylaminofluorene has been used in various scientific studies to investigate the mechanisms of mutagenesis. It has been shown to induce mutations in bacterial and mammalian cells, and as a result, it has been used to study the effects of mutagens on DNA replication and repair. Additionally, N-Hydroxy-2-glycolylaminofluorene has been used to investigate the role of reactive oxygen species in mutagenesis.
Propiedades
Número CAS |
111959-98-9 |
|---|---|
Nombre del producto |
N-Hydroxy-2-glycolylaminofluorene |
Fórmula molecular |
C15H13NO3 |
Peso molecular |
255.27 g/mol |
Nombre IUPAC |
N-(9H-fluoren-2-yl)-N,2-dihydroxyacetamide |
InChI |
InChI=1S/C15H13NO3/c17-9-15(18)16(19)12-5-6-14-11(8-12)7-10-3-1-2-4-13(10)14/h1-6,8,17,19H,7,9H2 |
Clave InChI |
CMUCEVGFCWOKTK-UHFFFAOYSA-N |
SMILES |
C1C2=CC=CC=C2C3=C1C=C(C=C3)N(C(=O)CO)O |
SMILES canónico |
C1C2=CC=CC=C2C3=C1C=C(C=C3)N(C(=O)CO)O |
Otros números CAS |
111959-98-9 |
Sinónimos |
N-hydroxy-2-glycolylaminofluorene N-hydroxy-N-glycolyl-2-aminofluorene N-OH-GAF |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



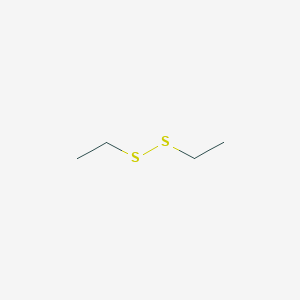
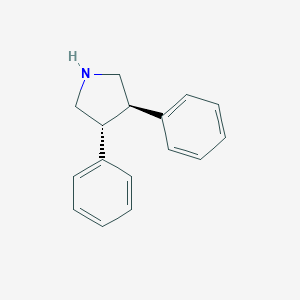
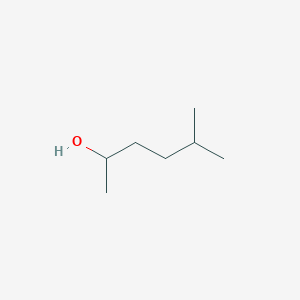
![1-[(1S,6S)-9-azabicyclo[4.2.1]non-2-en-2-yl]ethanone](/img/structure/B47238.png)
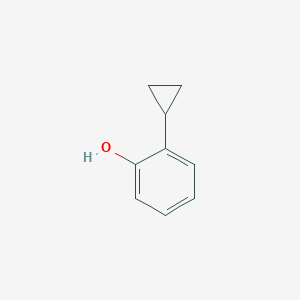
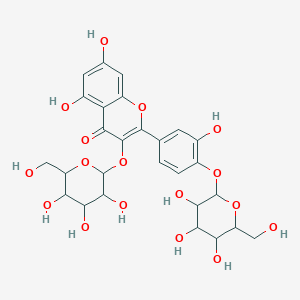
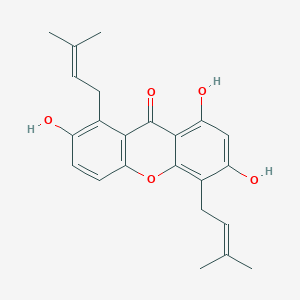
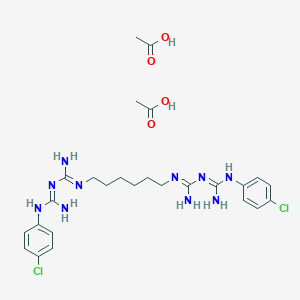
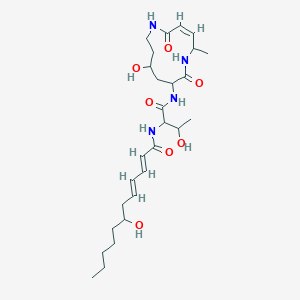
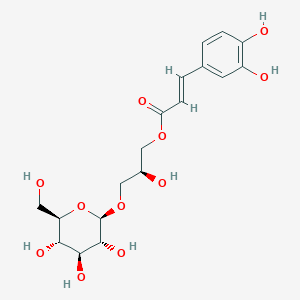
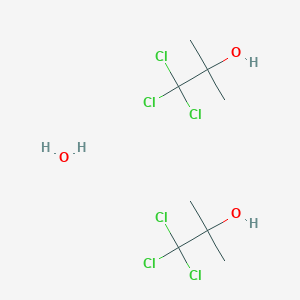
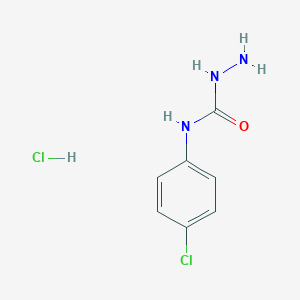
![(6Z)-10-hydroxy-2-methoxy-3-methylidene-6-propylidene-2-azaspiro[4.5]dec-7-ene-1,4,9-trione](/img/structure/B47260.png)
